molecular formula C16H15N3O B12211880 N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

Cat. No.: B12211880
M. Wt: 265.31 g/mol
InChI Key: NROQYJLBMPOJKV-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a benzimidazole moiety linked to a benzamide group, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of o-phenylenediamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole moiety can also interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)benzamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide is unique due to the presence of the 2-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide

InChI

InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16(20)17-10-15-18-13-8-4-5-9-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

NROQYJLBMPOJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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